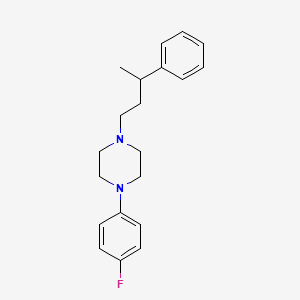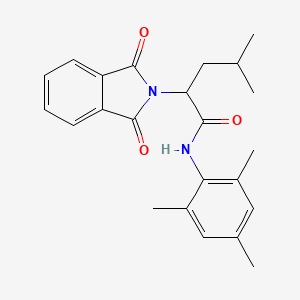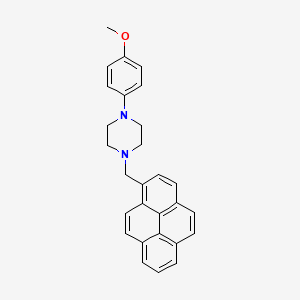
1-(4-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine (MPMP) is a compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has been studied for its potential applications in various fields such as drug discovery, materials science, and analytical chemistry. In drug discovery, 1-(4-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. In materials science, 1-(4-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, 1-(4-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has been used as a chiral selector for the separation of enantiomers.
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. 1-(4-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 1-(4-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has also been shown to bind to sigma-1 receptors, which are involved in various cellular processes such as ion channel regulation and calcium signaling.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 1-(4-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. In neuronal cells, 1-(4-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has been shown to modulate calcium signaling and ion channel activity, which affects neuronal function and communication.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has several advantages for lab experiments, such as its high purity and stability, which make it suitable for use in various assays and experiments. However, 1-(4-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine also has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experiments.
Orientations Futures
For the study of 1-(4-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine include further investigation of its antitumor activity, potential as a fluorescent probe, and development of new compounds with enhanced properties.
Méthodes De Synthèse
The synthesis of 1-(4-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine involves the reaction of 1-(4-methoxyphenyl)piperazine with 1-pyrenylmethyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution to yield 1-(4-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine as a white solid.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-4-(pyren-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O/c1-31-25-12-10-24(11-13-25)30-17-15-29(16-18-30)19-23-8-7-22-6-5-20-3-2-4-21-9-14-26(23)28(22)27(20)21/h2-14H,15-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFURPCMOYDTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5196398.png)
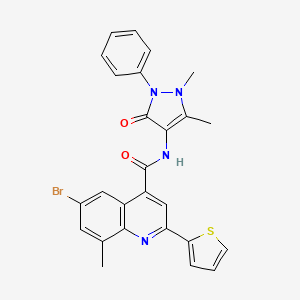
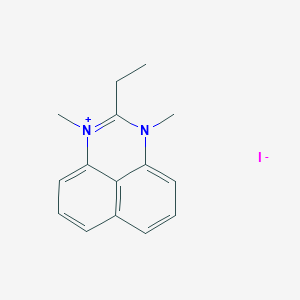
![N-ethyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5196432.png)
![1-[5-(4-iodophenoxy)pentyl]pyrrolidine](/img/structure/B5196433.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5196439.png)
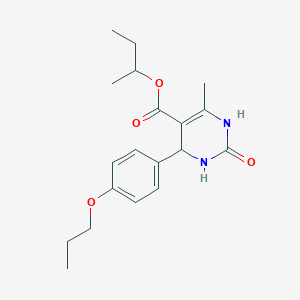
![3-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5196450.png)
![3-[4-(4-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5196458.png)
![1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B5196465.png)
![2-{[(4-ethoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5196467.png)
![ethyl 2-(benzoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5196475.png)
